GC-MS Fragmentation: Ortho-Methoxy Loses Formaldehyde; Meta- and Para- Do Not
Under electron ionization mass spectrometry, the m/z 135 benzyl cation fragment derived from ortho-methoxyphenylacetone undergoes a diagnostic loss of formaldehyde (CH₂O, 30 Da) to yield a significant secondary ion at m/z 105. This fragmentation is not observed in 3-methoxyphenylacetone or 4-methoxyphenylacetone, which lack the ortho-methoxy group necessary for this rearrangement [1].
| Evidence Dimension | GC-MS fragmentation pattern (relative abundance of m/z 105 ion) |
|---|---|
| Target Compound Data | m/z 105 ion not significantly observed above background |
| Comparator Or Baseline | 2-Methoxyphenylacetone: produces a significant m/z 105 ion due to ortho-methoxy formaldehyde loss |
| Quantified Difference | Presence (ortho) vs. absence (meta, para) of m/z 105 diagnostic ion |
| Conditions | Electron ionization (70 eV) GC-MS; Rtx-1, Rtx-200, and cyclodextrin-modified stationary phases |
Why This Matters
This diagnostic ion provides a definitive, instrument-based method to distinguish 3-methoxyphenylacetone from its ortho-isomer, essential for forensic casework and regulatory compliance where isomeric identity must be unambiguous.
- [1] Awad T, Belal T, DeRuiter J, Clark CR. Gas chromatography-mass spectrometry analysis of regioisomeric ring substituted methoxy methyl phenylacetones. J Chromatogr Sci. 2007;45(8):458-465. View Source
